6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
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Overview
Description
6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound with the CAS Number: 327021-88-5 . It has a molecular weight of 236.11 and a linear formula of C11H10BrN .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthesis and Isomerization Studies
- Synthesis of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles: Skladchikov et al. (2012) explored the synthesis of various N-acetyl tetrahydrocyclopenta[b]indoles, demonstrating thermal isomerization properties of these compounds (Skladchikov et al., 2012).
Derivative Synthesis
- Synthesis of 7-substituted N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles: Further work by Skladchikov et al. (2014) involved creating 7-substituted derivatives of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles (Skladchikov et al., 2014).
Biological Activity
- Antibacterial Evaluation of Derivatives: Selvam et al. (2019) investigated the synthesis and antibacterial activity of various carbazole compounds, including derivatives of 5-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole (Selvam et al., 2019).
Reaction Mechanisms
- Reactions with Dimethyldioxirane and Bromine: Gataullin et al. (2006) studied the reactions of N-mesyl derivatives of 1,3a,4,8b-tetrahydrocyclopenta[b]indoles with dimethyldioxirane and bromine, exploring the formation of various brominated products (Gataullin et al., 2006).
Model Studies and Natural Product Synthesis
Model Studies Towards Tremorgenic Mycotoxins
Harrison et al. (1995) conducted model studies using 7-bromocyclopenta[b]indole, contributing to the synthesis of compounds like paspalitrem and lolitrem (Harrison et al., 1995).
C4−H Alkoxylation in Synthesis
Nabi et al. (2017) used 6-bromoindole in the synthesis of breitfussin B, highlighting the utility of C4−H alkoxylation in complex natural product synthesis (Nabi et al., 2017).
Synthesis of Indole Alkaloids
Mangalaraj and Ramanathan (2012) demonstrated the synthesis of tetrahydro-β-carboline skeletons, pertinent in assembling alkaloids like harmicine and 10-desbromoarborescidine-A (Mangalaraj & Ramanathan, 2012).
Antimicrobial Properties
- Antimicrobial Properties of Brominated Indoles: Volk et al. (2009) isolated bromoanaindolone from cyanobacterium Anabaena constricta, exhibiting antimicrobial activity (Volk et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-7-4-5-9-8-2-1-3-10(8)13-11(9)6-7/h4-6,13H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEVVEDOCLAFTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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